molecular formula C20H20BrN3O3S B11276274 N-(4-bromo-2,5-dimethylphenyl)-2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide

N-(4-bromo-2,5-dimethylphenyl)-2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide

Cat. No.: B11276274
M. Wt: 462.4 g/mol
InChI Key: IYCRBIFUMGSEIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2,5-dimethylphenyl)-2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a brominated aromatic ring, a pyridazinone moiety, and a sulfonamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2,5-dimethylphenyl)-2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method starts with the bromination of 2,5-dimethylphenyl to introduce the bromine atom. This is followed by the formation of the pyridazinone ring through a cyclization reaction involving appropriate precursors. The final step involves the sulfonation of the aromatic ring and subsequent coupling with the pyridazinone derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield. Purification processes such as crystallization, distillation, and chromatography are also integral to the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2,5-dimethylphenyl)-2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

    Substitution: The bromine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide or thiourea in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile.

Scientific Research Applications

N-(4-bromo-2,5-dimethylphenyl)-2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-bromo-2,5-dimethylphenyl)-2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The brominated aromatic ring and pyridazinone moiety may also contribute to the compound’s binding affinity and specificity for certain proteins or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2,5-dimethylphenyl)-2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide
  • N-(4-fluoro-2,5-dimethylphenyl)-2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide
  • N-(4-iodo-2,5-dimethylphenyl)-2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide

Uniqueness

N-(4-bromo-2,5-dimethylphenyl)-2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The combination of the sulfonamide group with the pyridazinone ring also provides a distinctive structural framework that can interact with a variety of biological targets, making it a valuable compound for research and development in multiple scientific disciplines.

Properties

Molecular Formula

C20H20BrN3O3S

Molecular Weight

462.4 g/mol

IUPAC Name

N-(4-bromo-2,5-dimethylphenyl)-2-ethyl-5-(6-oxo-1H-pyridazin-3-yl)benzenesulfonamide

InChI

InChI=1S/C20H20BrN3O3S/c1-4-14-5-6-15(17-7-8-20(25)23-22-17)11-19(14)28(26,27)24-18-10-12(2)16(21)9-13(18)3/h5-11,24H,4H2,1-3H3,(H,23,25)

InChI Key

IYCRBIFUMGSEIG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NNC(=O)C=C2)S(=O)(=O)NC3=C(C=C(C(=C3)C)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.